N-(4-benzoylphenyl)-4-methylbenzamide

Description

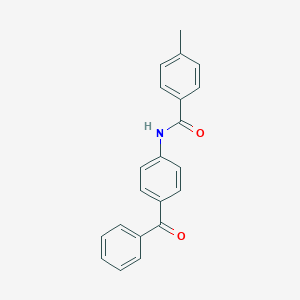

N-(4-Benzoylphenyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked to a 4-benzoylphenyl group. Its design incorporates pharmacophore elements resembling ATP-competitive inhibitors and type II SMKIs (second-generation small-molecule kinase inhibitors), leveraging a flexible linker to enhance binding affinity .

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C21H17NO2/c1-15-7-9-18(10-8-15)21(24)22-19-13-11-17(12-14-19)20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24) |

InChI Key |

IWDOMEJRUPOFKL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Benzamide/Phenyl Groups

4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)

- Structure : Features a 4-methylbenzamide group directly attached to a 4-methylphenyl ring.

- Key Differences : Lacks the benzoylphenyl moiety, resulting in reduced steric bulk and altered electronic properties.

- Implications : Simpler structure may limit multi-target kinase inhibition compared to N-(4-benzoylphenyl)-4-methylbenzamide .

N-(2-Iodophenyl)-4-methylbenzamide (CAS 349089-26-5)

- Structure : Substitutes the benzoyl group with an iodine atom at the ortho position of the phenyl ring.

N-(3,4-Dimethylphenyl)-4-(hydroxymethyl)benzamide (CAS 127291-97-8)

Derivatives with Heterocyclic or Maleimide Modifications

N-(4-Benzoylphenyl)maleimide Derivatives

- Structure : Replaces the benzamide with a maleimide ring, often substituted with pyridyl or thienyl groups.

- Activity : Exhibits superior potency in kinase inhibition (e.g., IC₅₀ values <1 µM in cancer cell lines) compared to unsubstituted maleimides. The 4-benzoylphenyl group enhances π-π stacking with hydrophobic kinase pockets .

Pyrazoline-Linked 4-Methylbenzamide Derivatives (e.g., Compounds 5k–5n)

HDAC Inhibitors with 4-Methylbenzamide Motifs

Compounds 109 and 136 (HDAC Inhibitors)

- Structure: Feature a 4-methylbenzamide group linked to a phenylamino-hexyl chain. Compound 136 includes a 4-fluoro substituent.

- Activity :

- 109 : Potent dual HDAC1/HDAC3 inhibitor (Ki ratio HDAC1/HDAC3 = 6).

- 136 : Selective HDAC3 inhibitor (Ki ratio = 3).

- Comparison : this compound’s benzoyl group may sterically hinder HDAC active-site access, unlike the linear hexyl linker in 109/136, which facilitates binding .

B10 (N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide)

Data Tables

Table 2: Substituent Effects on Activity

Key Research Findings

- Kinase Inhibition : The benzoylphenyl group in this compound facilitates interactions with hydrophobic kinase pockets, similar to maleimide derivatives but without covalent binding .

- HDAC Selectivity : Linear linkers (e.g., in 109/136) favor HDAC isoform selectivity, whereas bulkier groups reduce efficacy .

- Structural Versatility: Minor modifications (e.g., halogens, heterocycles) drastically alter target specificity, as seen in antimicrobial vs. anticancer derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.